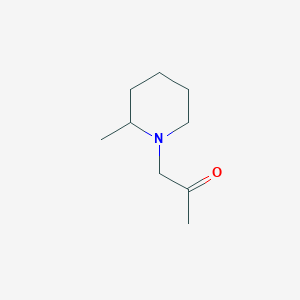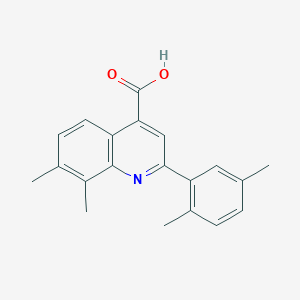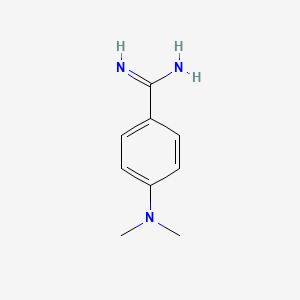
4-(Dimethylamino)benzimidamide
Vue d'ensemble
Description
4-(Dimethylamino)benzimidamide is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
4-(Dimethylamino)benzimidamide is used as a starting ingredient in the synthesis of novel antimicrobial agents. A study by Rao, Rao, & Koteswara (2020) details the synthesis of N5-(3-substituted benzylidene)-N4-phenyl pyrimidine-4,5-diamine and its derivatives from this compound, showing significant antimicrobial activity against various bacteria and fungi.
Photometric Reagent for Selenium
A study from 1962 by Demeyere & Hoste explores the use of 4-Dimethylamino-1,2-phenylenediamine, a derivative of this compound, as a photometric reagent for selenium, highlighting its selectivity and sensitivity.
Cardiotonic Activity in Pyrimidine Derivatives
The compound has been used in the synthesis of pyrimidine derivatives with potential cardiotonic activity, as described in a study by Dorigo et al. (1996). They synthesized ethyl or methyl 4-substituted 2-(dimethylamino)-5-pyrimidinecarboxylates and evaluated their effects on guinea pig atria, identifying one compound as a particularly effective inotropic agent.
Investigation in Autoxidation
Eyer & Lengfelder (1984) researched the autoxidation of 4-Dimethylaminophenol (DMAP), a derivative of this compound, particularly its role in the treatment of cyanide poisoning and the catalytic formation of ferrihaemoglobin. Their findings are detailed in this study.
Nonadiabatic Relaxation Dynamics
Kochman et al. (2015) conducted a study on 4-(N,N-Dimethylamino)benzonitrile (DMABN), analyzing the early events in its nonadiabatic relaxation dynamics following photoexcitation. Their findings, reported here, contribute to the understanding of dual fluorescence mechanisms.
Fluorescence Polarity Probes
Cox, Hauptman, & Turro (1984) investigated the use of dialkylaminobenzonitriles, including 4-(N, N-dimethylamino)benzonitrile, as fluorescence polarity probes in aqueous solutions of cyclodextrins. Their work, found here, enhances understanding of both the photophysical behavior of these compounds and their complexation with cyclodextrins.
Mécanisme D'action
Target of Action
Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with replicase polyprotein 1ab and orf1a polyprotein in sars-cov
Mode of Action
Benzimidazole derivatives are known for their electron-rich environment, structural features, and binding potency with various therapeutic targets . These properties may contribute to the interaction of 4-(Dimethylamino)benzimidamide with its targets, leading to changes at the molecular level.
Biochemical Pathways
It’s known that changes in the activity of enzymes can alter the flux of metabolites through metabolic pathways . As this compound interacts with its targets, it may influence these pathways and their downstream effects.
Pharmacokinetics
The molecular weight of this compound is 1491897 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activity, including antimicrobial, antifungal, analgesics, anti-diabetic, and anticancer agents
Action Environment
For instance, the safety data sheet for 4-(Dimethylamino)benzaldehyde suggests that spillage and fire water can cause pollution of watercourses , indicating that environmental factors can influence the compound’s action.
Propriétés
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJCKJBROOJCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390959 | |
| Record name | 4-(Dimethylamino)benzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55978-60-4 | |
| Record name | 4-(Dimethylamino)benzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Dimethylamino)benzimidamide in the synthesis of novel antimicrobial and anticancer agents?
A1: this compound serves as a crucial starting material in the synthesis of N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine derivatives. [, ] These derivatives, characterized using IR, 1H NMR, and Mass spectral analyses, have shown promising antimicrobial and anticancer activities. [, ] Specifically, they were tested against a range of gram-positive and gram-negative bacteria, as well as fungi, demonstrating significant growth inhibition. [] Furthermore, in silico modeling and in vitro studies revealed their potential as anticancer agents, particularly against HeLa cell lines, with some derivatives exhibiting comparable activity to Cisplatin. []
Q2: How does the structure of the synthesized compounds relate to their biological activity?
A2: While both papers utilize this compound as a starting material, they explore different substituents on the benzylidene ring of the final compounds. The research suggests that variations in these substituents directly influence the antimicrobial and anticancer activity. [, ] For example, compounds with a 4-hydroxybenzylidene or 4-methoxybenzylidene substituent showed significant anticancer activity against HeLa cell lines. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the biological activity of these pyrimidine derivatives. Further research is needed to fully elucidate the SAR and design even more potent and selective compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



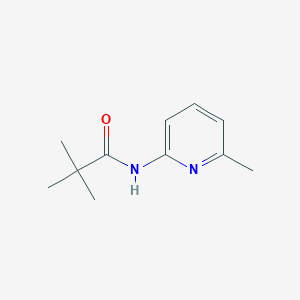
![[4-(1H-tetrazol-1-yl)phenoxy]acetic acid](/img/structure/B1351681.png)
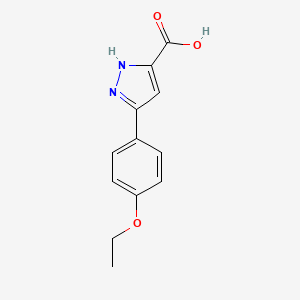

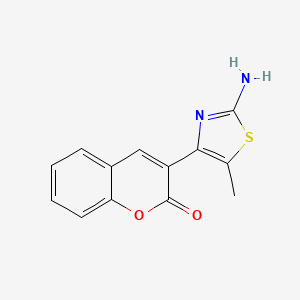


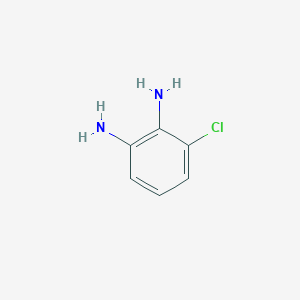
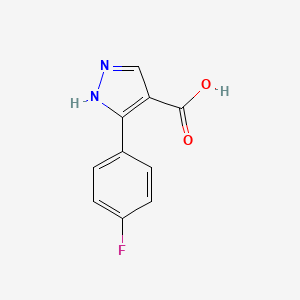
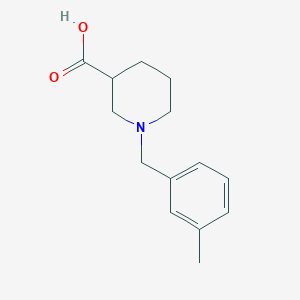
![5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351720.png)
